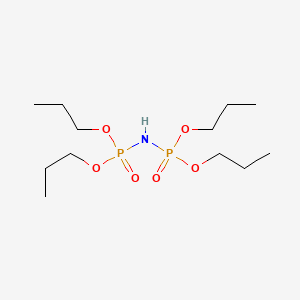

Tetrapropyl imidodiphosphate

Description

Tetrapropyl imidodiphosphate is an organophosphorus compound characterized by an imido (NH) bridge linking two phosphate groups, each substituted with propyl chains. This structure confers unique chemical stability and reactivity. Notably, imidodiphosphate derivatives exhibit resistance to enzymatic hydrolysis, as demonstrated in studies on plant nucleoside 5'-phosphoramidases, where imidodiphosphate remained intact despite enzymatic activity . This resilience makes it valuable in biochemical applications requiring stable phosphate analogs.

Properties

CAS No. |

63336-50-5 |

|---|---|

Molecular Formula |

C12H29NO6P2 |

Molecular Weight |

345.31 g/mol |

IUPAC Name |

1-[(dipropoxyphosphorylamino)-propoxyphosphoryl]oxypropane |

InChI |

InChI=1S/C12H29NO6P2/c1-5-9-16-20(14,17-10-6-2)13-21(15,18-11-7-3)19-12-8-4/h5-12H2,1-4H3,(H,13,14,15) |

InChI Key |

YCVOBMDOOOOFKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(NP(=O)(OCCC)OCCC)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrapropyl imidodiphosphate typically involves the reaction of hexachlorobisphosphazonium salts with propyl alcohol under controlled conditions. The process proceeds via consecutive chloride substitutions, providing rapid access to the desired imidodiphosphate compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tetrapropyl imidodiphosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: Chloride substitutions are common, leading to the formation of different imidodiphosphate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Chlorinating agents like thionyl chloride are often employed.

Major Products: The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Tetrapropyl imidodiphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrapropyl imidodiphosphate involves its ability to act as a ligand, binding to various metal ions and facilitating their extraction or catalysis. Its molecular structure allows it to form stable complexes with metal ions, which can then be used in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Tetraisopropyl Fluoromethylenediphosphonate (C₁₃H₂₉FO₆P₂)

- Structure : Features a fluoromethylene (-CF₂-) bridge between two phosphonate groups, each esterified with isopropyl chains.

- Key Properties : The fluorine atom enhances electronegativity, increasing reactivity in nucleophilic environments. Its molecular weight (362 g/mol) is lower than Tetrapropyl imidodiphosphate (~390 g/mol), influencing solubility and diffusion rates .

- Applications : Used as a fluorinated phosphonate analog in medicinal chemistry for probing enzyme mechanisms.

Tetraethyl Dithiopyrophosphate

- Structure : Contains a dithiopyrophosphate backbone (P₂O₅S₂) with ethyl substituents.

- Key Properties : Sulfur substitution reduces polarity compared to oxygenated phosphates, enhancing lipid solubility. This compound is more reactive in redox environments but less stable under acidic conditions .

- Applications : Primarily employed as a flame retardant and plasticizer due to its thermal stability.

N,N′,N″,N‴-Tetraisopropylpyrophosphoramide

- Structure : Pyrophosphoramide with isopropyl groups on nitrogen atoms.

- Key Properties : The amide linkages increase hydrogen-bonding capacity, improving crystallinity. However, it is more susceptible to hydrolysis than imidodiphosphate due to the absence of an imido bridge .

- Applications : Investigated for supramolecular assembly in material science due to its hydrogen-bonding networks .

Comparative Data Table

Key Research Findings

- Enzymatic Stability : this compound’s imido group prevents hydrolysis by lupin nucleoside 5'-phosphoramidase, unlike phosphocreatine and other P–N bond-containing compounds .

- Reactivity : The fluoromethylene group in Tetraisopropyl Fluoromethylenediphosphonate facilitates nucleophilic substitution reactions, making it more reactive than imidodiphosphate in synthetic pathways .

- Thermal Behavior : Tetraethyl dithiopyrophosphate exhibits higher thermal stability (up to 200°C) due to sulfur’s electron-withdrawing effects, whereas imidodiphosphate decomposes near 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.